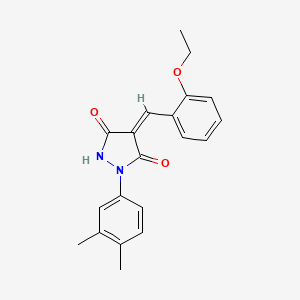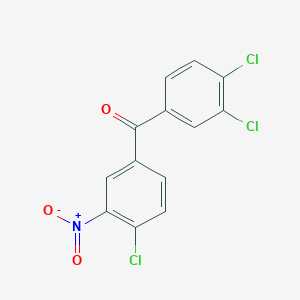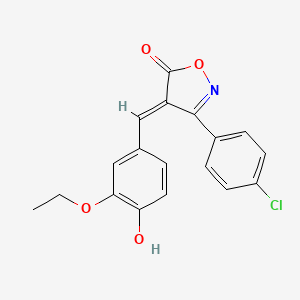
3-(6-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone is a synthetic compound that belongs to the quinazolinone family. It has been extensively studied for its potential applications in various scientific research fields.
作用機序
The mechanism of action of 3-(6-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and neurodegeneration. It may also modulate the activity of neurotransmitters in the brain, leading to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
3-(6-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits the activity of various enzymes and proteins involved in cell growth and division, leading to cell death. In the brain, it may modulate the activity of neurotransmitters such as dopamine and acetylcholine, leading to its potential therapeutic effects in neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 3-(6-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone in lab experiments is its high potency and selectivity. It has been extensively studied for its potential applications in various scientific research fields, and its synthesis method has been optimized for high yield. However, one of the limitations is its potential toxicity and side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(6-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone. One direction is the development of new derivatives with improved efficacy and safety profiles. Another direction is the study of its potential therapeutic effects in other diseases such as schizophrenia and depression. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
3-(6-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone can be synthesized through a multi-step process. The first step involves the condensation of 2-aminopyridine with benzaldehyde to form 2-phenylquinazolin-4(3H)-one. The second step involves the reaction of 2-phenylquinazolin-4(3H)-one with methyl iodide to form 3-(6-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone. This synthesis method has been extensively studied and optimized, resulting in a high yield of the final product.
科学的研究の応用
3-(6-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone has been used in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-(6-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, it has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
3-(6-methylpyridin-2-yl)-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-14-8-7-13-18(21-14)23-19(15-9-3-2-4-10-15)22-17-12-6-5-11-16(17)20(23)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTHYRPPJAUNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803344 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide](/img/structure/B5872722.png)

![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)

![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5872757.png)
![5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5872761.png)
![1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5872784.png)

![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine](/img/structure/B5872799.png)
![N-(5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5872800.png)

![{3-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5872811.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5872819.png)
